N-Arachidonyldopamine-d8

Lipidomics Quantitative LC-MS/MS Endocannabinoid Profiling

N-Arachidonyldopamine-d8 (NADA-d8; CAS 1159908-42-5) is the octadeuterated analog of the endogenous lipid mediator N-arachidonoyl dopamine (NADA), featuring eight deuterium atoms specifically incorporated at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonoyl moiety. NADA itself is a bifunctional endocannabinoid and endovanilloid that acts as a potent agonist at the transient receptor potential vanilloid 1 (TRPV1) channel with an EC₅₀ of approximately 50 nM and as a selective agonist at the cannabinoid CB₁ receptor with a Ki of 250 nM, while being essentially inactive at dopamine D₁ and D₂ receptors.

Molecular Formula C28H41NO3
Molecular Weight 447.7 g/mol
Cat. No. B12421554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Arachidonyldopamine-d8
Molecular FormulaC28H41NO3
Molecular Weight447.7 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6+,10-9+,13-12+,16-15+/i6D,7D,9D,10D,12D,13D,15D,16D
InChIKeyMVVPIAAVGAWJNQ-VLPMGVFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Arachidonyldopamine-d8: Procurement Guide for the Stable Isotope-Labeled Endocannabinoid/Endovanilloid Internal Standard


N-Arachidonyldopamine-d8 (NADA-d8; CAS 1159908-42-5) is the octadeuterated analog of the endogenous lipid mediator N-arachidonoyl dopamine (NADA), featuring eight deuterium atoms specifically incorporated at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonoyl moiety . NADA itself is a bifunctional endocannabinoid and endovanilloid that acts as a potent agonist at the transient receptor potential vanilloid 1 (TRPV1) channel with an EC₅₀ of approximately 50 nM and as a selective agonist at the cannabinoid CB₁ receptor with a Ki of 250 nM, while being essentially inactive at dopamine D₁ and D₂ receptors [1][2]. The deuterated analog NADA-d8 is specifically designed and intended for use as an internal standard for the accurate quantification of endogenous NADA in complex biological matrices via gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–mass spectrometry (LC-MS) .

Deuterated internal standard (ISTD) for NADA quantification
+8 Da mass shift for LC-MS/MS or GC-MS bioanalysis
Designed for complex biological matrix workflows

Why Unlabeled NADA or Alternative Internal Standards Cannot Substitute for N-Arachidonyldopamine-d8 in Quantitative LC-MS/MS Workflows


Accurate quantification of endogenous N-arachidonoyl dopamine (NADA) in biological samples is analytically challenging due to its low endogenous abundance (low nanomolar range in brain tissue) and the significant matrix effects inherent to lipid-rich sample extracts [1]. Generic substitution with unlabeled NADA for calibration fails because it is indistinguishable from endogenous analyte, precluding proper matrix-matched calibration or internal standardization. Alternative stable isotope-labeled internal standards (e.g., deuterated anandamide or deuterated 2-AG) exhibit different chromatographic retention times, ionization efficiencies, and extraction recovery profiles relative to NADA due to distinct physicochemical properties (logP, pKa, and functional groups), thereby failing to adequately correct for analyte-specific matrix suppression or enhancement in electrospray ionization [2]. Furthermore, the specific positioning of the eight deuterium atoms on the arachidonoyl chain of NADA-d8 (5, 6, 8, 9, 11, 12, 14, and 15 positions) ensures a sufficient mass shift (+8 Da) to avoid isotopic overlap with the endogenous M+2 or M+4 natural abundance isotopes of unlabeled NADA, while maintaining chromatographic co-elution essential for reliable internal standardization .

Unlabeled NADA
Co-elutes with endogenous analyte, indistinguishable for matrix-matched calibration.
Alternative deuterated ISTDs (e.g., anandamide-d8)
Differing retention, ionization, and recovery may not correct NADA-specific matrix effects.
d4-labeled analogs
+4 Da shift risks isotopic overlap with endogenous M+2/M+4, compromising LLOQ.

Quantitative Differentiation Evidence: N-Arachidonyldopamine-d8 Versus Closest Analytical Comparators


Mass Spectrometric Differentiation: NADA-d8 (+8 Da) Versus Unlabeled NADA for Isotopic Resolution

NADA-d8 provides a definitive +8 Da mass shift relative to unlabeled NADA (m/z 439.6 → 447.6), enabling unambiguous mass spectrometric resolution from the endogenous analyte's natural isotopic distribution. In contrast, alternative labeling strategies such as d4-labeled analogs produce only a +4 Da shift, increasing the risk of isotopic cross-contamination with the endogenous M+2 and M+4 isotopologues of unlabeled NADA, particularly at high analyte concentrations or when using low-resolution mass analyzers . The eight deuterium atoms are strategically positioned at the 5, 6, 8, 9, 11, 12, 14, and 15 positions on the arachidonoyl chain, ensuring that the deuterium label resides on the hydrophobic fragment that dominates the collision-induced dissociation (CID) product ion spectrum, thereby preserving the integrity of the quantitative MRM transition .

Mass shift resolution
Data to verify
+8 Da (m/z 439.6→447.6) vs +4 Da (d4 analog), unlabeled NADA M+2/M+4 risk
Enables complete resolution from endogenous isotopic distribution
LLOQ critical for low brain NADA levels
Lipidomics Quantitative LC-MS/MS Endocannabinoid Profiling

Comparative In Vivo Efficacy: NADA Demonstrates Superior Cannabimimetic Activity Versus Anandamide

In direct head-to-head comparison using the established cannabinoid tetrad assay in rats, NADA produced effects on hypothermia, analgesia, catalepsy, and hypomotility that exceeded those of anandamide (AEA), the prototypical endocannabinoid [1]. While this pharmacological evidence pertains to the unlabeled parent compound NADA, it establishes the intrinsic biological significance of NADA as an analyte worthy of precise quantification using NADA-d8 as an internal standard. The distinct CB₁ receptor signaling profile of NADA—characterized by Gq-mediated calcium mobilization rather than canonical Gi/o-mediated adenylyl cyclase inhibition—further differentiates it from anandamide and other endocannabinoids [2][3]. This biased signaling is not a property of the deuterated internal standard per se, but constitutes the scientific rationale for why accurate quantification of endogenous NADA (using NADA-d8) is pharmacologically meaningful and cannot be inferred from anandamide measurements.

Cannabimimetic tetrad comparison
Reported
NADA > anandamide in all four tetrad parameters vs Anandamide: lower responses
Establishes NADA as distinct endocannabinoid species needing specific quantification
In vivo rat tetrad, 1-10 mg/kg i.p.
Cannabinoid Pharmacology In Vivo Behavioral Assays CB₁ Receptor Agonism

TRPV1 Agonist Potency: NADA Matches Capsaicin and Exceeds Anandamide by Over 300-Fold

In functional assays of TRPV1 (VR1) receptor activation using recombinant human TRPV1 expressed in HEK293 cells, NADA acts as a full agonist with an EC₅₀ of approximately 50 nM [1]. This potency is comparable to that of capsaicin (the prototypical TRPV1 agonist) and is >300-fold higher than that of anandamide (EC₅₀ ≈ 15.2 μM) in the same assay system [2]. Furthermore, in isolated guinea pig bronchial preparations, NADA produced contractile responses (EC₅₀ = 12.6 μM, Emax = 69.2% of carbachol) that were significantly more efficacious than anandamide (EC₅₀ = 15.2 μM, Emax = 38.0%), although less potent than capsaicin in this specific tissue preparation (EC₅₀ = 40.0 nM) [2]. This marked potency differential establishes NADA as the most potent endogenous TRPV1 agonist identified to date, distinguishing it sharply from anandamide and underscoring the necessity of NADA-specific quantification using NADA-d8 in studies of endovanilloid signaling.

TRPV1 agonist potency
Reported
NADA EC₅₀ ~50 nM vs Anandamide EC₅₀ = 15.2 μM (>300-fold weaker)
Most potent reported endogenous TRPV1 agonist; endovanilloid tone requires NADA-specific ISTD
Recombinant human TRPV1, HEK293 cells
TRPV1 Pharmacology Pain Research Ion Channel Activation

Receptor Selectivity Profile: 48-Fold CB₁ Selectivity Over CB₂ Versus Minimal CB₁/CB₂ Discrimination of Anandamide

In competitive radioligand binding assays using rat brain membranes (CB₁-rich) and rat spleen membranes (CB₂-rich), NADA exhibits a Ki of 250 nM for CB₁ receptors and a Ki of 12,000 nM (12 μM) for CB₂ receptors, yielding a 48-fold selectivity for CB₁ over CB₂ [1][2]. This selectivity profile contrasts with that of anandamide, which shows less pronounced CB₁/CB₂ discrimination [3]. Additionally, NADA at concentrations up to 10 μM demonstrates no measurable displacement of high-affinity ligands for dopamine D₁ and D₂ receptors from rat brain membranes, confirming the absence of dopaminergic cross-reactivity despite the dopamine moiety in its molecular structure [1][2]. This clean selectivity profile is critical for interpreting experimental outcomes in studies where both endocannabinoid and dopaminergic systems are implicated.

CB₁ selectivity ratio
Reported
48-fold
Defined CB₁>CB₂ selectivity supports receptor-specific interpretation
No D₁/D₂ cross-reactivity observed
Cannabinoid Receptor Pharmacology Receptor Binding Assays Selectivity Profiling

Anti-Inflammatory Efficacy: NADA Reduces In Vivo Cytokine Production via TRPV1-Dependent Mechanism

In a controlled in vivo study using three mouse models of acute systemic inflammation (LPS endotoxemia, bacterial lipopeptide challenge, and polymicrobial intra-abdominal sepsis induced by cecal ligation and puncture), systemic administration of NADA potently decreased plasma levels of pro-inflammatory cytokines (IL-6, TNFα, CCL-2) and the coagulation mediator plasminogen activator inhibitor-1 (PAI-1), while simultaneously upregulating the anti-inflammatory cytokine IL-10 [1]. Critically, these anti-inflammatory effects were completely abolished in TRPV1 knockout mice, establishing a direct and specific mechanistic dependence on TRPV1 activation. Furthermore, bone marrow chimera experiments demonstrated that TRPV1 expression on non-hematopoietic cells (rather than hematopoietic-derived immune cells) was necessary and sufficient for NADA's anti-inflammatory activity [1]. NADA also increased survival in endotoxemic mice. This defined in vivo pharmacology provides a strong rationale for quantifying endogenous NADA levels in inflammatory disease models.

In vivo inflammation models
Reported
TRPV1-dependent ↓ IL-6, TNFα, CCL-2, PAI-1; ↑ IL-10; survival benefit
Supports NADA endogenous mediator role in acute inflammation; justifies precise quantification
Mouse LPS, CLP sepsis models; TRPV1 KO control
Inflammation Research Sepsis Models TRPV1-Mediated Immunomodulation

Optimal Research and Industrial Applications for N-Arachidonyldopamine-d8 Based on Quantitative Evidence


Accurate Quantification of Endogenous NADA in Brain Tissue for Cannabinoid and Vanilloid Signaling Studies

NADA-d8 is the optimal internal standard for LC-MS/MS quantification of endogenous N-arachidonoyl dopamine in brain tissue homogenates and microdialysates. Given that NADA is the most potent known endogenous TRPV1 agonist (EC₅₀ ≈ 50 nM, >300-fold more potent than anandamide) and exhibits a distinct CB₁ receptor biased signaling profile (Gq-mediated calcium mobilization without canonical Gi/o activation), precise measurement of NADA concentrations is essential for studies dissecting the relative contributions of endocannabinoid and endovanilloid signaling in neurological processes [1][2]. The +8 Da mass shift of NADA-d8 ensures chromatographic co-elution with the endogenous analyte while providing complete mass spectrometric resolution from natural isotopic interference, enabling reliable quantification at the low endogenous brain concentrations .

Quantitative Pharmacokinetic and Tissue Distribution Studies of NADA in Preclinical Inflammation Models

Following the demonstrated TRPV1-dependent anti-inflammatory efficacy of NADA in reducing IL-6, TNFα, CCL-2, and PAI-1 while increasing IL-10 and improving survival in sepsis models [1], NADA-d8 is required as an internal standard for quantifying administered NADA in plasma, tissue, and organ samples during pharmacokinetic and biodistribution studies. The deuterated internal standard corrects for matrix effects inherent to plasma and tissue lipid extracts, enabling accurate determination of NADA exposure-response relationships and target tissue concentrations in preclinical studies investigating NADA as a potential therapeutic lead or endogenous mediator in acute inflammation [2].

Calibration and Quality Control for High-Throughput Endocannabinoid/Endovanilloid Lipidomics Profiling

In comprehensive lipidomics workflows that profile multiple N-acylethanolamines, N-acyldopamines, and related endocannabinoid species, NADA-d8 serves as an analyte-specific internal standard for the NADA channel. The well-characterized receptor selectivity of NADA (48-fold CB₁-selective over CB₂, with no D₁/D₂ dopamine receptor cross-reactivity) establishes it as a pharmacologically distinct entity whose endogenous levels cannot be inferred from measurements of more abundant species such as anandamide or 2-AG [1][2]. Incorporating NADA-d8 into the internal standard cocktail ensures that the NADA quantitative channel meets analytical validation criteria for precision, accuracy, and matrix effect correction, which would be compromised if using a non-analyte-matched internal standard .

Application
Selection Property
Validation Focus
Brain tissue NADA quantification (cannabinoid/vanilloid signaling)
Deuterated ISTD with +8 Da mass shift
Endogenous interference resolution, low-concentration LLOQ
PK and biodistribution studies in inflammation models
Matrix-matched internal standard for plasma/tissue
Matrix-effect correction, exposure-response accuracy
Endocannabinoid/endovanilloid lipidomics profiling
Analyte-specific ISTD for NADA channel
Precision, accuracy, and matrix effect validation for NADA

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